![molecular formula C11H20N2O2 B14678231 Acetic acid;2,3,4,6,7,8,9,10-octahydropyrimido[1,2-a]azepine CAS No. 36443-65-9](/img/structure/B14678231.png)
Acetic acid;2,3,4,6,7,8,9,10-octahydropyrimido[1,2-a]azepine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid;2,3,4,6,7,8,9,10-octahydropyrimido[1,2-a]azepine is a compound with the molecular formula C₁₁H₂₀N₂O₂ and a molecular weight of 212.289 g/mol . This compound is also known by other names such as 1,8-diazabicyclo[5.4.0]undec-7-en-8-ium acetate . It is a derivative of pyrimido[1,2-a]azepine, which is a bicyclic structure containing nitrogen atoms.
Méthodes De Préparation
The synthesis of acetic acid;2,3,4,6,7,8,9,10-octahydropyrimido[1,2-a]azepine involves the reaction of acetic acid with 2,3,4,6,7,8,9,10-octahydropyrimido[1,2-a]azepine . The reaction conditions typically include the use of a solvent and a catalyst to facilitate the reaction. Industrial production methods may involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity of the product .
Analyse Des Réactions Chimiques
Acetic acid;2,3,4,6,7,8,9,10-octahydropyrimido[1,2-a]azepine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: It can be reduced using reducing agents to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts like palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
Acetic acid;2,3,4,6,7,8,9,10-octahydropyrimido[1,2-a]azepine has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: It is used in the production of various industrial chemicals and materials.
Mécanisme D'action
The mechanism of action of acetic acid;2,3,4,6,7,8,9,10-octahydropyrimido[1,2-a]azepine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Acetic acid;2,3,4,6,7,8,9,10-octahydropyrimido[1,2-a]azepine can be compared with other similar compounds such as:
1,5-diazabicyclo[5.4.0]undec-5-ene: This compound has a similar bicyclic structure but differs in its functional groups and reactivity.
1,8-diazabicyclo[5.4.0]undec-7-ene: Another similar compound with differences in its chemical properties and applications. The uniqueness of this compound lies in its specific structure and the presence of the acetate group, which imparts distinct chemical and physical properties.
Propriétés
Numéro CAS |
36443-65-9 |
|---|---|
Formule moléculaire |
C11H20N2O2 |
Poids moléculaire |
212.29 g/mol |
Nom IUPAC |
acetic acid;2,3,4,6,7,8,9,10-octahydropyrimido[1,2-a]azepine |
InChI |
InChI=1S/C9H16N2.C2H4O2/c1-2-5-9-10-6-4-8-11(9)7-3-1;1-2(3)4/h1-8H2;1H3,(H,3,4) |
Clé InChI |
RFDSHFWVUOCHRM-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)O.C1CCC2=NCCCN2CC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


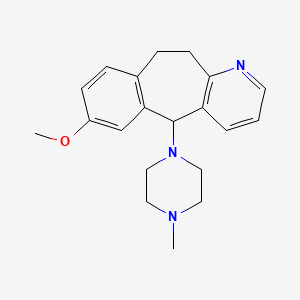
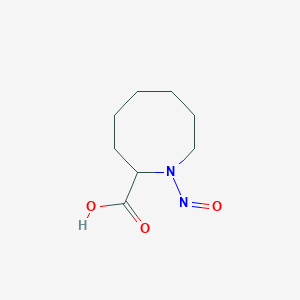
![But-2-enedioic acid;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;oxirane](/img/structure/B14678179.png)
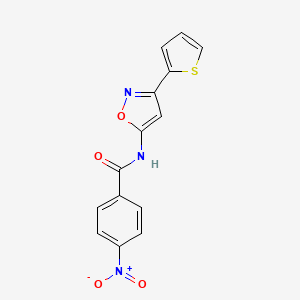

![{[Fluoro(dimethyl)silyl]imino}(trimethyl)-lambda~5~-phosphane](/img/structure/B14678189.png)
![Lithium, [3-[(tetrahydro-2H-pyran-2-yl)oxy]-1-propynyl]-](/img/structure/B14678191.png)

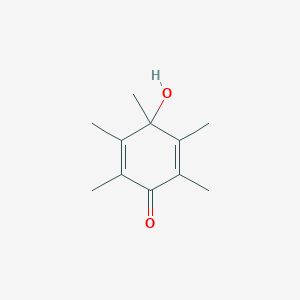
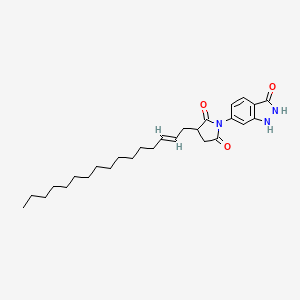
![(1E)-1-[(4-iodophenyl)methylene]indene](/img/structure/B14678204.png)
![2-[({5-Hydroxy-3-[(2-methylacryloyl)oxy]hexan-2-yl}oxy)carbonyl]benzoate](/img/structure/B14678211.png)

![[(Cyclohexanesulfonyl)methyl]benzene](/img/structure/B14678225.png)
